molecular formula C12H13BrFNO4S B6632483 1-(4-Bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid

1-(4-Bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid

Cat. No. B6632483
M. Wt: 366.21 g/mol
InChI Key: KMRNVFYIMVTSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid, also known as BFPSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the piperidine family and is synthesized using a specific method. In

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid is not well understood. However, studies have suggested that the compound may act as an antagonist of certain ion channels in cells. Ion channels are proteins that are responsible for the transport of ions across cell membranes, and their dysfunction has been linked to various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have suggested that the compound may have an effect on ion channel function, which could potentially lead to changes in cellular signaling and metabolism.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(4-Bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid in lab experiments is its potential as a tool for studying ion channel function. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 1-(4-Bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid. One direction is the development of new drugs based on this compound, which could potentially be used to treat various diseases. Another direction is the further study of the compound's mechanism of action, which could lead to a better understanding of ion channel function and dysfunction. Additionally, the development of new synthesis methods for the compound could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid involves a multi-step process. The first step involves the reaction of 4-bromo-3-fluorobenzenesulfonamide with piperidine in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(4-bromo-3-fluorophenyl)sulfonylpiperidine. The second step involves the oxidation of 1-(4-bromo-3-fluorophenyl)sulfonylpiperidine using potassium permanganate, resulting in the formation of this compound.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various drugs. The compound has also been studied for its potential use as a tool for studying the function of ion channels in cells.

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO4S/c13-10-4-3-9(6-11(10)14)20(18,19)15-5-1-2-8(7-15)12(16)17/h3-4,6,8H,1-2,5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNVFYIMVTSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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